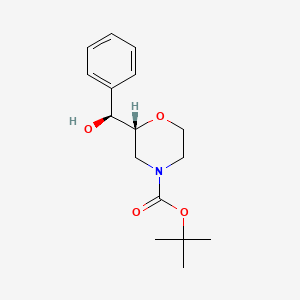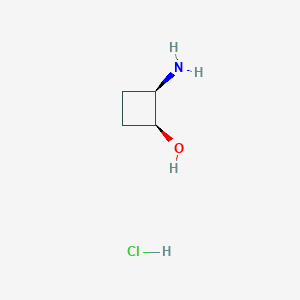
2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is a complex organic compound with the molecular formula C28H29NO13 and a molecular weight of 587.53. This compound is used in the preparation of a dopamine metabolite, making it significant in biochemical and pharmacological research.
Preparation Methods
The glucopyranosiduronic acid methyl ester and triacetate groups are then added through glycosylation and acetylation reactions, respectively. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, specific catalysts, and solvents like chloroform, dichloromethane, and ethyl acetate.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is primarily used in the preparation of dopamine metabolites, which are crucial in studying neurological functions and disorders. Its applications extend to:
Chemistry: Used as a building block in organic synthesis.
Biology: Helps in understanding biochemical pathways involving dopamine.
Medicine: Aids in the development of drugs targeting dopamine-related conditions.
Industry: Utilized in the production of biochemical reagents and intermediates.
Mechanism of Action
The compound exerts its effects by participating in biochemical reactions that lead to the formation of dopamine metabolites. These metabolites interact with various molecular targets, including dopamine receptors and transporters, influencing neurological pathways and functions.
Comparison with Similar Compounds
Similar compounds include other glucopyranosiduronic acid derivatives and phenyl-based compounds with different substituents. Compared to these, 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:
- 4-(2-Nitroethenyl)-2-(phenylmethoxy)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester
- 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid.
Properties
CAS No. |
62346-10-5 |
|---|---|
Molecular Formula |
C₂₈H₂₉NO₁₃ |
Molecular Weight |
587.53 |
Synonyms |
4-(2-Nitroethenyl)-2-(phenylmethoxy)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)





![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)

![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)
